5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Overview
Description
5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloro-substituted hydroxybenzene ring and an indole moiety, which are linked through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzohydrazide and 2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indole-3-carbaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino-substituted derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound can be used in the synthesis of novel materials with unique optical or electronic properties.
Biological Studies: It can serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The indole moiety can also interact with various biological pathways, influencing cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxybenzohydrazide: Shares the chloro-substituted hydroxybenzene ring but lacks the indole moiety.
2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indole-3-carbaldehyde: Contains the indole moiety but lacks the hydrazide linkage.
Uniqueness
5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to the combination of the chloro-substituted hydroxybenzene ring and the indole moiety linked through a hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-2-hydroxy-N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]iminobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c24-16-10-11-20(28)18(14-16)22(29)26-25-21-17-8-4-5-9-19(17)27(23(21)30)13-12-15-6-2-1-3-7-15/h1-11,14,28,30H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPVDKKAOUYVMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=C(C=CC(=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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